![molecular formula C21H33NaO5S B12293428 Pregnenediol Sulfate Sodium](/img/no-structure.png)
Pregnenediol Sulfate Sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregnenediol Sulfate Sodium is a steroid metabolite derived from pregnenolone. It is a sulfated steroid, meaning it has undergone a sulfation process, which is a phase II metabolism reaction. This compound is known for its role as a neurosteroid, modulating various ion channels, transporters, and enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pregnenediol Sulfate Sodium is synthesized from pregnenolone through a sulfation process. Pregnenolone itself is produced from cholesterol via the cholesterol side-chain cleavage enzyme . The sulfation process involves the addition of a sulfate group to the pregnenolone molecule, typically using sulfotransferase enzymes and 3’-phospho-5’-adenylyl sulfate (PAPS) as the sulfonate donor .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar enzymatic processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple purification steps to remove any impurities and ensure the compound meets the required standards for pharmaceutical or research use .
Analyse Chemischer Reaktionen
Types of Reactions
Pregnenediol Sulfate Sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized steroids, while reduction can produce reduced steroids. Substitution reactions can result in a variety of substituted steroid derivatives .
Wissenschaftliche Forschungsanwendungen
Pregnenediol Sulfate Sodium has a wide range of scientific research applications, including:
Wirkmechanismus
Pregnenediol Sulfate Sodium exerts its effects by modulating various ion channels, transporters, and enzymes. It acts as a negative allosteric modulator of the GABA A receptor and a weak positive allosteric modulator of the NMDA receptor . Additionally, it interacts with other receptors and ion channels, influencing neuronal activity and providing neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pregnenolone Sulfate: A closely related steroid that is also a sulfated derivative of pregnenolone.
Dehydroepiandrosterone Sulfate (DHEA-S): Another sulfated steroid that shares similar properties and functions.
Uniqueness
Pregnenediol Sulfate Sodium is unique due to its specific sulfation pattern and its distinct effects on ion channels and receptors. While similar compounds like Pregnenolone Sulfate and Dehydroepiandrosterone Sulfate share some properties, this compound has unique interactions and effects that make it valuable for specific research and therapeutic applications .
Eigenschaften
Molekularformel |
C21H33NaO5S |
---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
sodium;[17-(1-hydroxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,13,15-19,22H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1 |
InChI-Schlüssel |
JLKPXOMJAHGBHE-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.